molecular formula C16H14N6S B12422501 Adenosine receptor antagonist 3

Adenosine receptor antagonist 3

Cat. No. B12422501
M. Wt: 322.4 g/mol
InChI Key: XCADTDINRZIVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine receptor antagonist 3 is a compound that selectively inhibits the activity of the adenosine receptor subtype 3. Adenosine receptors are a class of G-protein-coupled receptors that play crucial roles in various physiological processes, including cardiovascular function, immune response, and neurotransmission. The adenosine receptor subtype 3 is particularly involved in inflammatory responses, neuroprotection, and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine receptor antagonist 3 typically involves the construction of a nitrogen-containing aromatic monocyclic or bicyclic system. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Adenosine receptor antagonist 3 has a wide range of scientific research applications:

Mechanism of Action

Adenosine receptor antagonist 3 exerts its effects by selectively binding to and inhibiting the adenosine receptor subtype 3. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by adenosine binding. The molecular targets include G-protein-coupled receptors, and the pathways involved are related to cyclic adenosine monophosphate (cAMP) production and other intracellular signaling cascades .

Similar Compounds:

  • Adenosine receptor antagonist 1
  • Adenosine receptor antagonist 2
  • Adenosine receptor antagonist 4

Comparison: this compound is unique in its high selectivity for the adenosine receptor subtype 3, which distinguishes it from other antagonists that may have broader or different receptor selectivity profiles. This selectivity makes it particularly valuable for studying the specific physiological and pathological roles of the adenosine receptor subtype 3 .

properties

Molecular Formula

C16H14N6S

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]-6-(1,2-thiazol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H14N6S/c1-10-3-2-4-11(7-10)8-22-9-12-14(17)18-16(19-15(12)20-22)13-5-6-23-21-13/h2-7,9H,8H2,1H3,(H2,17,18,19,20)

InChI Key

XCADTDINRZIVIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NC(=NC3=N2)C4=NSC=C4)N

Origin of Product

United States

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